molecular formula C7H12O2 B12878808 5-Methyl-4-hexanolide CAS No. 38624-29-2

5-Methyl-4-hexanolide

Cat. No.: B12878808
CAS No.: 38624-29-2
M. Wt: 128.17 g/mol
InChI Key: XTFLBVQDKFPSCS-UHFFFAOYSA-N
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Description

5-Methyl-4-hexanolide: is an organic compound with the molecular formula C7H12O2 . It is a type of lactone, specifically a γ-lactone, which is characterized by a five-membered ring structure containing an ester functional group. This compound is known for its pleasant fruity and minty aroma, making it a valuable component in the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-hexanolide typically involves the cyclization of hydroxy acids or the reduction of keto acids. One common method is the reduction of ethyl methylacetoacetate using Baker’s yeast, which provides a high yield of the desired lactone .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of keto acids or the use of specific enzymes to facilitate the cyclization process. These methods are optimized for large-scale production to meet the demands of the flavor and fragrance industries .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-hexanolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-4-hexanolide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying lactone chemistry.

    Biology: Its role as a pheromone in certain insect species makes it a subject of interest in entomological studies.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.

    Industry: It is widely used in the flavor and fragrance industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-Methyl-4-hexanolide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Methyl-5-hexanolide: Another lactone with a similar structure but different positional isomerism.

    γ-Butyrolactone: A structurally related compound with a four-membered lactone ring.

    δ-Valerolactone: A lactone with a six-membered ring structure.

Uniqueness: 5-Methyl-4-hexanolide is unique due to its specific ring structure and the presence of a methyl group at the 5-position, which contributes to its distinct aroma and chemical properties .

Properties

CAS No.

38624-29-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)6-3-4-7(8)9-6/h5-6H,3-4H2,1-2H3

InChI Key

XTFLBVQDKFPSCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)O1

Origin of Product

United States

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